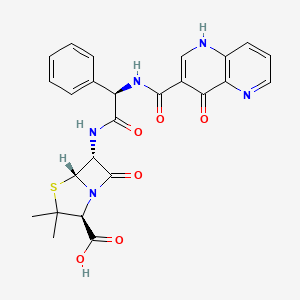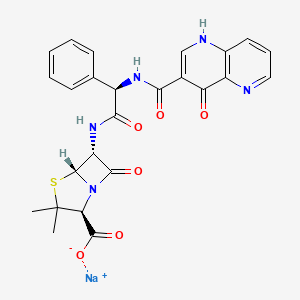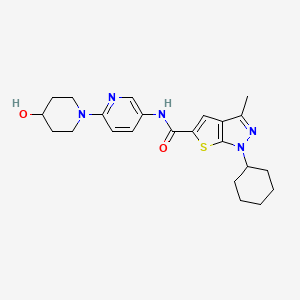
1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASB-16165 is a phosphodiesterase 7A inhibitor that impairs proliferation of keratinocytes in vitro and in vivo. Inhibitors of PDE7A including ASB16165 might be useful for the treatment of psoriasis.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Thieno[3,2-c]pyrazole derivatives have been synthesized and exhibit moderate to high antimicrobial activity against various microorganisms including fungi and bacteria (Aly, 2016).
- Novel thieno[2,3-c]pyrazole compounds have shown significant antibacterial activity against gram-positive and gram-negative bacteria, as well as anti-fungal and anti-inflammatory properties (El-Dean, Zaki, & Abdulrazzaq, 2015).
Synthesis of Bifunctional Compounds
- The synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives has been explored for their potential in creating new chemical compounds (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Interaction Studies
- Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide reveal insights into its molecular interactions with the CB1 cannabinoid receptor, aiding in the understanding of receptor-ligand dynamics (Shim et al., 2002).
Antifungal Activities
- Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives show promising antifungal activities against phytopathogenic fungi, which can be significant in agricultural and pharmaceutical applications (Wu et al., 2012).
Antitumor and Antibacterial Properties
- Some pyrazole derivatives have been found to exhibit antitumor and antibacterial properties, indicating their potential use in developing new therapeutic agents (Hamama et al., 2012).
Structural Analysis for Drug Development
- The structural analysis and modification of pyrazole derivatives, including studies on 1H-pyrazole-3-carboxamide, aid in the development of new drugs targeting the CB1 cannabinoid receptor (Lan et al., 1999).
Propriétés
Numéro CAS |
873541-45-8 |
|---|---|
Nom du produit |
1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl- |
Formule moléculaire |
C23H29N5O2S |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
1-cyclohexyl-N-[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H29N5O2S/c1-15-19-13-20(31-23(19)28(26-15)17-5-3-2-4-6-17)22(30)25-16-7-8-21(24-14-16)27-11-9-18(29)10-12-27/h7-8,13-14,17-18,29H,2-6,9-12H2,1H3,(H,25,30) |
Clé InChI |
NFWMSIMJLJHZPQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=C(C=C3)N4CCC(CC4)O)C5CCCCC5 |
SMILES canonique |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=C(C=C3)N4CCC(CC4)O)C5CCCCC5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-1H-thieno(2,3-c)pyrazole-5-carboxamide ASB 16165 ASB-16165 ASB16165 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



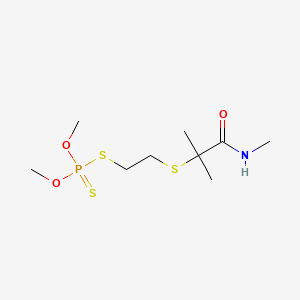
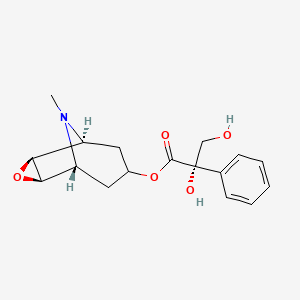
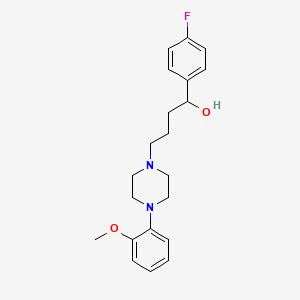
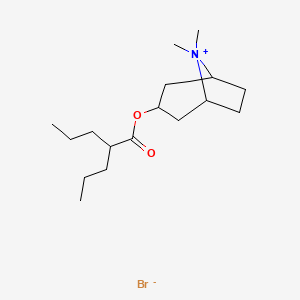
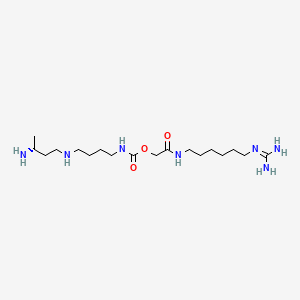
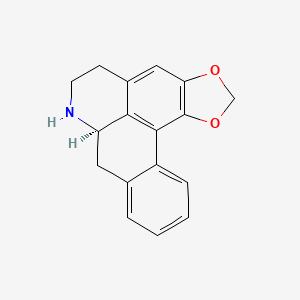
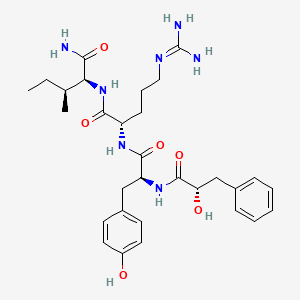
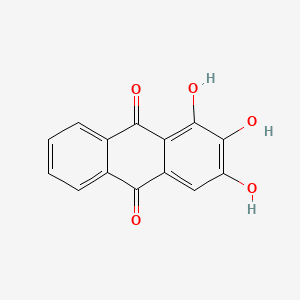
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
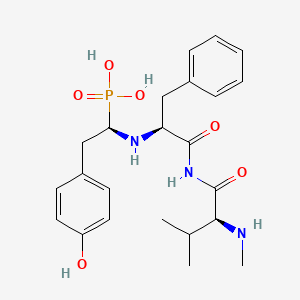
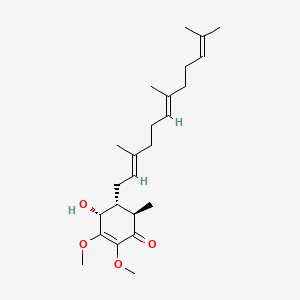
![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)
